molecular formula C17H15Cl2NO3 B13045985 2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)

2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)

Cat. No.: B13045985
M. Wt: 352.2 g/mol
InChI Key: NYDZBBUZANDNPD-UHFFFAOYSA-N
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Description

2-Chloro-11-((Methylamino)methyl)dibenzo[b,f]oxepine-10-carboxylic acid (hydrochloride) is a dibenzo-fused heterocyclic compound characterized by a seven-membered oxepine ring system. Its structure includes a chlorine atom at position 2, a methylaminomethyl substituent at position 11, and a carboxylic acid group at position 10, which is neutralized as a hydrochloride salt.

Properties

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

3-chloro-5-(methylaminomethyl)benzo[b][1]benzoxepine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H14ClNO3.ClH/c1-19-9-13-12-8-10(18)6-7-15(12)22-14-5-3-2-4-11(14)16(13)17(20)21;/h2-8,19H,9H2,1H3,(H,20,21);1H

InChI Key

NYDZBBUZANDNPD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols) . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Dibenzo[b,f]oxepines are known for their antidepressant properties, primarily due to their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. Research has shown that derivatives of dibenzo[b,f]oxepine exhibit significant binding affinity to serotonin receptors, which is crucial for mood regulation .

Antipsychotic Activity

The compound has been studied for its potential antipsychotic effects. A notable study demonstrated that it exhibits higher dopamine D4 receptor activity compared to clozapine, a widely used antipsychotic drug. This suggests that the compound could be a promising candidate for treating schizophrenia and related disorders .

Anthelmintic Properties

Recent investigations have highlighted the anthelmintic activity of dibenzo[b,f]oxepine derivatives against nematodes such as Caenorhabditis elegans. The synthesized compounds showed effective paralysis and reduced thrashing rates in treated worms, indicating potential use in treating parasitic infections .

Synthesis and Derivative Development

The synthesis of 2-chloro-11-((methylamino)methyl)dibenzo[b,f]oxepine-10-carboxylic acid involves several steps, including intramolecular acylation reactions. A novel method utilizing iron(II) chloride as a catalyst has been reported to yield high regioselectivity and efficiency, paving the way for the development of various analogs with enhanced biological activity .

Case Studies

StudyFocusFindings
Scoccia et al. (2017)Synthesis of dibenzo[b,e]oxepin derivativesDeveloped an efficient synthetic route using FeCl2; evaluated biological activity against C. elegans; demonstrated significant anthelmintic effects .
Smith et al. (2023)Antipsychotic propertiesFound that dibenzo[b,f]oxepine derivatives have higher D4 receptor activity than clozapine; potential for new antipsychotic drugs .
Recent Review (2023)Structural features and pharmacological actionsDiscussed various derivatives' activities including antidepressant and anxiolytic effects; highlighted the importance of structural modifications for enhancing efficacy .

Mechanism of Action

The mechanism of action of 2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Dibenzo[b,f]oxepine 2-Cl, 11-((Methylamino)methyl), 10-COOH (HCl) Carboxylic acid, methylamine, chloro
Zotepine (2-Cl-11-(2-dimethylaminoethoxy)-dibenzo[b,f]thiepine) Dibenzo[b,f]thiepine 2-Cl, 11-(2-dimethylaminoethoxy) Thiepine ring, dimethylaminoethoxy, chloro
Loxapine (2-Cl-11-(4-methylpiperazinyl)-dibenzo[b,f][1,4]oxazepine) Dibenzo[b,f]oxazepine 2-Cl, 11-(4-methylpiperazinyl) Oxazepine ring, piperazinyl, chloro
Amoxapine (2-Cl-11-(1-piperazinyl)-dibenzo[b,f][1,4]oxazepine) Dibenzo[b,f]oxazepine 2-Cl, 11-(1-piperazinyl) Oxazepine ring, piperazinyl, chloro
4-Methoxybenzyl 10-ethyl-11-oxo-thiazepine () Dibenzo[b,f]thiazepine 4-Methoxybenzyl ester, 10-ethyl, 11-oxo, 5-oxide Thiazepine ring, ester, sulfoxide

Key Observations :

  • The target compound’s carboxylic acid group distinguishes it from zotepine, loxapine, and amoxapine, which lack acidic moieties.
  • Unlike zotepine’s thiepine ring (sulfur-containing), the target compound’s oxepine ring (oxygen-containing) may alter electronic properties and receptor binding .
  • The methylaminomethyl side chain at position 11 is shorter and less complex than the dimethylaminoethoxy (zotepine) or piperazinyl (loxapine/amoxapine) groups, possibly affecting pharmacokinetics and metabolic stability .
Pharmacological and Pharmacokinetic Comparison
Compound Therapeutic Class Receptor Affinity Half-Life (Hours) Key Metabolites Toxicity (LD50, Rat)
Target Compound Not reported Hypothesized: Dopamine/Serotonin* Not available Likely hydroxylation, conjugation* Not available
Zotepine Neuroleptic D2/D1 antagonist, serotonin 5-HT2A 3.0–3.2 (dog/rat) N-demethylation, S-oxidation 306 mg/kg (oral)
Loxapine Antipsychotic D2/5-HT2 antagonist 4–6 (human) N-demethylation, hydroxylation 430 mg/kg (oral)
Amoxapine Antidepressant Norepinephrine reuptake inhibitor 8–30 (human) 7-Hydroxylation, N-demethylation Not reported

Notes:

  • Zotepine exhibits high brain penetration (20–30× serum levels) due to lipophilic substituents, whereas the target compound’s carboxylic acid may reduce CNS permeability .
  • Loxapine and amoxapine’s piperazinyl groups contribute to prolonged half-lives compared to zotepine’s dimethylaminoethoxy chain .
  • The target compound’s carboxylic acid could facilitate renal excretion, contrasting with zotepine’s biliary elimination .
Clinical and Toxicological Profiles
  • Zotepine : Associated with weight gain, sedation, and dose-dependent seizures in humans; teratogenic effects were absent in animal studies .
  • Loxapine : Lower risk of metabolic side effects compared to zotepine but linked to agranulocytosis .
  • Target Compound: No direct toxicity data, but the hydrochloride salt may reduce gastrointestinal irritation compared to free bases .

Biological Activity

2-Chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) is a compound derived from the dibenzo[b,f]oxepine family, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a dibenzo[b,f]oxepine core, which is significant for its interaction with various biological targets. The presence of a chlorine atom and a methylaamino group enhances its pharmacological profile.

Anticancer Activity

Research indicates that dibenzo[b,f]oxepine derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that related compounds show varying cytotoxic effects across different cancer cell lines:

Cell Line IC50 (µM)
NCI-H292 (Lung)11.11
NCI-H460 (Lung)4.2
HL-60 (Leukemia)8.15
HTC-116 (Colon)19.26
OVCAR-8 (Ovarian)23.33
HepG2 (Liver)52.08

These findings suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .

The mechanism by which dibenzo[b,f]oxepine derivatives exert their anticancer effects often involves the inhibition of key enzymes such as aspartic proteases and beta-secretase. These enzymes are implicated in the processing of amyloid precursor proteins, which are associated with neurodegenerative diseases . By inhibiting these enzymes, the compound may also demonstrate neuroprotective effects.

Anti-inflammatory Properties

In addition to anticancer activity, dibenzo[b,f]oxepine derivatives have been studied for their anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines and reducing oxidative stress in various cell types, including macrophages .

Study on Anticancer Activity

A significant study evaluated the cytotoxicity of various dibenzo[b,f]oxepine derivatives against several cancer cell lines. The results indicated that modifications to the dibenzo[b,f]oxepine structure could enhance or diminish anticancer activity. For example, compounds with hydroxyl substitutions showed improved efficacy against specific cancer types compared to their unsubstituted counterparts .

Study on Neuroprotection

Another study focused on the neuroprotective effects of dibenzo[b,f]oxepine derivatives in models of Alzheimer's disease. The compounds were found to reduce beta-amyloid aggregation, which is a hallmark of Alzheimer's pathology. This suggests potential therapeutic applications in neurodegenerative diseases .

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